molecular formula C7H7ClO2S B147909 5-Ethoxythiophene-2-carbonyl chloride CAS No. 135080-22-7

5-Ethoxythiophene-2-carbonyl chloride

Cat. No.: B147909
CAS No.: 135080-22-7
M. Wt: 190.65 g/mol
InChI Key: FMHGHZPFTCXFPD-UHFFFAOYSA-N
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Description

5-Ethoxythiophene-2-carbonyl chloride is a thiophene derivative with an ethoxy (–OCH₂CH₃) substituent at the 5-position and a reactive carbonyl chloride (–COCl) group at the 2-position. Its molecular formula is C₇H₇ClO₂S, and its molecular weight is approximately 190.5 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in acylations to introduce the thiophene moiety into pharmaceuticals, agrochemicals, or functional materials. The ethoxy group enhances solubility in polar solvents compared to non-polar substituents, while the electron-donating nature of the oxygen atom modulates the electrophilicity of the carbonyl chloride .

Properties

CAS No.

135080-22-7

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

5-ethoxythiophene-2-carbonyl chloride

InChI

InChI=1S/C7H7ClO2S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3

InChI Key

FMHGHZPFTCXFPD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(S1)C(=O)Cl

Canonical SMILES

CCOC1=CC=C(S1)C(=O)Cl

Synonyms

2-Thiophenecarbonylchloride,5-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Carbonyl Chlorides

Substituent Effects on Reactivity and Properties

Thiophene-2-carbonyl chloride derivatives vary significantly based on substituents at the 5-position. Key examples include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
5-Ethoxythiophene-2-carbonyl chloride –OCH₂CH₃ C₇H₇ClO₂S 190.5 Moderate electrophilicity; enhanced solubility in polar solvents
5-Chlorothiophene-2-carbonyl chloride –Cl C₅H₂Cl₂OS ~181.0 High electrophilicity due to electron-withdrawing Cl; lower solubility
5-Methyl-thiophene-2-carbonyl chloride –CH₃ C₆H₅ClOS 160.6 Lower steric hindrance; faster reaction kinetics
2-Thiophenecarbonyl chloride None (parent compound) C₅H₃ClOS 146.6 High reactivity; limited solubility in polar solvents
Key Observations:
  • Electrophilicity : The 5-Cl derivative exhibits the highest electrophilicity due to the electron-withdrawing effect of chlorine, accelerating nucleophilic acylations. In contrast, the ethoxy group (–OCH₂CH₃) donates electrons via resonance, slightly reducing carbonyl reactivity .
  • Solubility: Ethoxy and methoxy groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas methyl and chloro substituents favor non-polar media .
  • Steric Effects : Ethoxy’s bulkiness may slow reactions requiring steric accessibility to the carbonyl group, compared to smaller substituents like –CH₃ or –Cl .

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